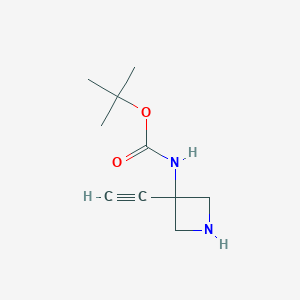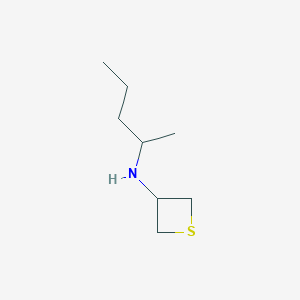
N-(Pentan-2-yl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pentan-2-yl)thietan-3-amine is an organic compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring substituted with a pentan-2-yl group and an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-2-yl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorothietane with pentan-2-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chlorothietane and pentan-2-amine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or tetrahydrofuran.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: N-(Pentan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
N-(Pentan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-(Pentan-2-yl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Thietane: The parent compound of the thietane family, lacking the pentan-2-yl and amine substituents.
N-(Butan-2-yl)thietan-3-amine: A similar compound with a butan-2-yl group instead of a pentan-2-yl group.
N-(Hexan-2-yl)thietan-3-amine: A similar compound with a hexan-2-yl group instead of a pentan-2-yl group.
Uniqueness: N-(Pentan-2-yl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-2-yl group and the amine functionality enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-pentan-2-ylthietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-4-7(2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZXCGAGVDZFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8229889.png)
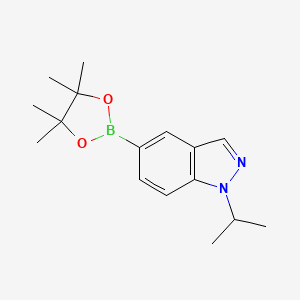
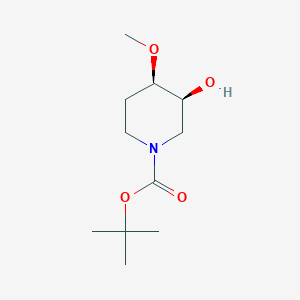
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8229919.png)
![O8-tert-butyl O2-methyl (1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B8229922.png)
![1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B8229932.png)
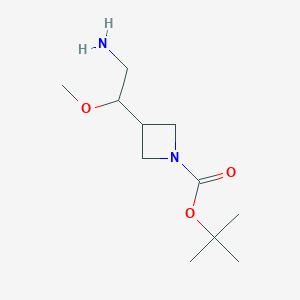
![4-Chloro-2-iodofuro[2,3-b]pyridine](/img/structure/B8229938.png)
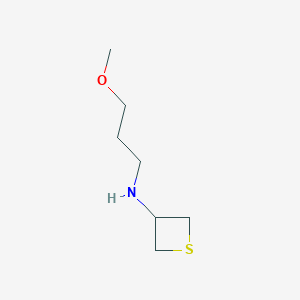
![2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B8229953.png)
![[(2S)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B8229957.png)
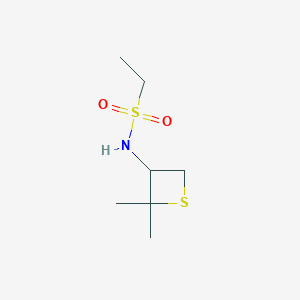
![1-Chloro-8-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8229971.png)
